Citraconic anhydride

Descripción

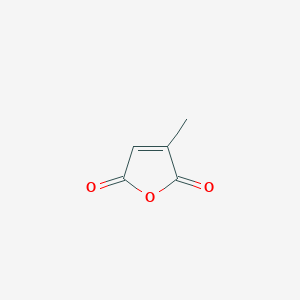

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKYXWQEBUNJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060660 | |

| Record name | 2,5-Furandione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 7-8 deg C; [Hawley] Clear almost colorless liquid; mp = 7 deg C; [MSDSonline] | |

| Record name | Methylmaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

213-214 °C @ 760 MM HG | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALCOHOL, ETHER, ACETONE | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2469 @ 16 °C/4 °C | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 MM HG @ 47.1 °C | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

616-02-4 | |

| Record name | Citraconic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citraconic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citraconic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRACONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105NP7PMXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

7-8 °C | |

| Record name | METHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What is the chemical structure of citraconic anhydride?

Citraconic anhydride, also known as methylmaleic anhydride, is a cyclic dicarboxylic anhydride that serves as a versatile reagent and building block in organic synthesis. Its chemical reactivity, particularly as an acylating agent and a dienophile, makes it a valuable compound for researchers in chemistry and drug development. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key reactions.

Chemical Structure and Identification

This compound is a five-membered heterocyclic compound featuring a furan-2,5-dione ring substituted with a methyl group on the double bond. This substitution distinguishes it from its isomer, itaconic anhydride.

Caption: Chemical structure of this compound (C₅H₄O₃).

Physicochemical Properties

This compound is a colorless liquid at room temperature.[8] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 112.08 g/mol [1][2][4][7] |

| Melting Point | 6-10 °C[2][9][10] |

| Boiling Point | 213-214 °C[2][9] |

| Density | 1.247 g/mL at 25 °C[4][9] |

| Refractive Index (n20/D) | 1.471 |

| Vapor Density | 4 (vs air) |

| Flash Point | 101 °C (closed cup)[9] |

| Appearance | Colorless liquid[8][9] |

Synthesis of this compound

This compound can be synthesized through several routes, most notably via the thermal isomerization of itaconic anhydride, which is itself derived from the dehydration of citric acid or itaconic acid.[11] The thermodynamically more stable this compound is often a by-product of itaconic anhydride synthesis and can be intentionally formed by heating.[11][12]

This protocol describes the conversion of itaconic acid to this compound via dehydration and isomerization.

Materials:

-

Itaconic acid (20 g)

-

Xylene (20 g)

-

Calcium (0.1 g, catalyst)

Equipment:

-

Reaction flask equipped with a thermometer, stirrer, and oil-water separator

-

Oil bath

-

Vacuum distillation apparatus

Procedure:

-

Initial Dehydration: Charge the reaction flask with 20 g of itaconic acid, 20 g of xylene, and 0.1 g of calcium.[1]

-

Heat the mixture in an oil bath to 120 °C.[1]

-

Conduct a water-splitting reaction for 1.5 hours under a reduced pressure of 0.1 MPa to remove water.[1]

-

Isomerization and Purification: Distill the reaction product at a vacuum of 500 Pa and a temperature of 100 °C to recover the initial product mixture.[1]

-

Recharge the recovered product into the reactor with an additional 10 g of itaconic acid and 0.1 g of calcium.[1]

-

Heat the mixture to 130 °C in the oil bath and maintain under vacuum (0.1 MPa) for 0.5 hours to promote isomerization to this compound.[1]

-

Final Distillation: Perform a final vacuum distillation (500 Pa). The fraction collected at 100 °C is the final product, this compound.[1]

-

The expected yield is approximately 99.3% with a purity of 99.8%.[1]

Caption: Experimental workflow for the synthesis of this compound.

Key Reactions and Applications

This compound's reactivity is dominated by the electrophilic nature of its carbonyl carbons and the presence of the carbon-carbon double bond. This dual reactivity makes it a valuable intermediate in organic synthesis.[13]

A significant application, particularly in biochemistry and drug development, is its reaction with primary amines (e.g., lysine residues in proteins). This reaction forms a temporary amide linkage, effectively "blocking" the amine group. The resulting citraconyl-amide bond is stable at neutral or alkaline pH but is readily hydrolyzed under mild acidic conditions (pH ~4), regenerating the original amine.[14] This reversible blocking is a powerful tool for protein modification and characterization.[14][15]

The reaction with primary and secondary amines initially produces a mixture of isomeric citraconamic acids.[16]

Caption: Reversible reaction pathway of this compound with a primary amine.

-

Organic Synthesis : It is used as a starting material for a variety of organic compounds, including acids, esters, and amides.[13] Its double bond allows it to participate in Diels-Alder reactions.

-

Polymer Chemistry : It can be used as a monomer or comonomer in the production of polyesters and other polymers.

-

Material Science : Its derivatives have applications in the formulation of resins, plasticizers, and coatings.[13]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR : The proton NMR spectrum provides characteristic signals for the methyl group and the olefinic proton.[7]

-

¹³C NMR : The carbon NMR spectrum shows distinct peaks for the carbonyl carbons, the olefinic carbons, and the methyl carbon.[17][18]

-

FTIR : The infrared spectrum is characterized by strong absorption bands typical for cyclic anhydrides, with two carbonyl (C=O) stretching vibrations observed around 1770 and 1830 cm⁻¹, and a C=C bond absorption around 1650 cm⁻¹.[19]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Best this compound (Alpha-methylmaleicanhydride) factory and suppliers | PTG [ptgchemical.com]

- 3. GSRS [precision.fda.gov]

- 4. Citraconic acid anhydride | TargetMol [targetmol.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 2,5-Furandione, 3-methyl- [webbook.nist.gov]

- 7. This compound(616-02-4) 1H NMR spectrum [chemicalbook.com]

- 8. Citraconic Anhydrides | C5H4O3 | CID 12012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound | 616-02-4 [chemicalbook.com]

- 11. Itaconic anhydride - Wikipedia [en.wikipedia.org]

- 12. Itaconic anhydride synthesis - chemicalbook [chemicalbook.com]

- 13. News - Surprising Properties and Applications of this compound [ptgchemical.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. The reaction of this compound with bovine alpha-crystallin lysine residues. Surface probing and dissociation-reassociation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The action of amines on this compound. X-Ray crystal structure of (Z)-2-methyl-3-pyrrolidinocarbonylpropenoic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. This compound(616-02-4) 13C NMR spectrum [chemicalbook.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. researchgate.net [researchgate.net]

Citraconic Anhydride: A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals

An In-depth Review of a Versatile Chemical Intermediate

Citraconic anhydride, a cyclic dicarboxylic anhydride, is a versatile reagent and building block with significant applications in organic synthesis, polymer chemistry, and importantly, in the realm of drug development as a pH-sensitive linker. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its key reactions, and a summary of its spectral data to support researchers, scientists, and professionals in the pharmaceutical industry.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and chemical identifiers are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₄O₃ | [1][2] |

| Molecular Weight | 112.08 g/mol | [1][2] |

| IUPAC Name | 3-methylfuran-2,5-dione | [3][4] |

| Synonyms | 2-Methylmaleic anhydride, Methylmaleic anhydride | [1][2][5] |

| CAS Number | 616-02-4 | [1][2] |

| Appearance | Clear colorless to very slightly yellow liquid | [1][6] |

| Melting Point | 6-10 °C | [1][6] |

| Boiling Point | 213-214 °C | [1][6] |

| Density | 1.247 g/mL at 25 °C | [1][6][7] |

| Refractive Index (n²⁰/D) | 1.471 | [6][7] |

| Vapor Density | 4 (vs air) | [1][7] |

| Flash Point | 102 °C (215 °F) | [1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes | Reference(s) |

| Water | Decomposes | Hydrolyzes to form citraconic acid. | [1][3] |

| Alcohol | Soluble | Reacts to form monoesters. | [3] |

| Ether | Soluble | [3] | |

| Acetone | Soluble | [3] | |

| Benzene | Soluble | ||

| Xylene | Soluble | [8] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. A summary of key spectral data is provided below.

Table 3: Spectroscopic Data of this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Signals corresponding to the methyl and vinyl protons. | [9] |

| ¹³C NMR | Resonances for the methyl carbon, olefinic carbons, and carbonyl carbons. | [10][11] |

| Infrared (IR) Spectroscopy | Characteristic strong C=O stretching bands for a cyclic anhydride around 1780 and 1850 cm⁻¹. | [12] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 112, along with characteristic fragmentation patterns. | [13] |

Chemical Properties and Reactivity

This compound is a reactive molecule due to the presence of the anhydride group and the carbon-carbon double bond.[5] Its reactivity makes it a valuable intermediate in a variety of chemical transformations.[8]

Reaction with Nucleophiles

The electrophilic carbonyl carbons of the anhydride are susceptible to attack by various nucleophiles.

-

Hydrolysis: Reacts with water to form citraconic acid.[1][3] This reaction is the primary reason for its moisture sensitivity.[1]

-

Reaction with Alcohols (Esterification): Alcohols react with this compound to yield monoesters of citraconic acid. This reaction can be catalyzed by acids or bases.

-

Reaction with Amines (Amidation): Primary and secondary amines readily react with this compound to form the corresponding citraconamic acids.[14] This reaction is of particular interest in bioconjugation and drug delivery due to its reversibility under acidic conditions.[2]

Polymerization

This compound can be used as a monomer or co-monomer in polymerization reactions to produce polyesters and polyamides.[8] The resulting polymers often exhibit enhanced mechanical and thermal properties.[8]

Diels-Alder Reactions

The electron-deficient double bond in this compound allows it to act as a dienophile in Diels-Alder reactions, enabling the synthesis of complex cyclic compounds.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound from Itaconic Acid

Principle: Itaconic acid is dehydrated and isomerized at elevated temperatures to yield this compound. The use of a high-boiling solvent and a catalyst can facilitate the reaction and improve the yield.

Materials:

-

Itaconic acid

-

Xylene

-

Calcium oxide (or other suitable catalyst)

-

Reaction flask equipped with a thermometer, stirrer, and a Dean-Stark or similar apparatus for water removal.

-

Distillation apparatus.

Procedure:

-

To a reaction flask, add itaconic acid (e.g., 20 g), xylene (e.g., 20 g), and a catalytic amount of calcium oxide (e.g., 0.1 g).[8]

-

Heat the mixture in an oil bath to 120 °C.[8]

-

Collect the water of reaction using the Dean-Stark apparatus. The reaction is typically complete in about 1.5 hours under reduced pressure.[8]

-

After the reaction is complete, distill the xylene from the reaction mixture.

-

Purify the resulting this compound by vacuum distillation.[8] The product is a colorless liquid.[8]

Reversible Blocking of Primary Amines

Principle: this compound reacts with primary amines on proteins or other biomolecules at a slightly alkaline pH to form an amide linkage, effectively "blocking" the amine. This linkage is stable at neutral to alkaline pH but is readily hydrolyzed under mild acidic conditions, regenerating the free amine.[2][15]

Materials:

-

Amine-containing molecule (e.g., protein)

-

This compound

-

Reaction buffer (e.g., 0.1-1 M sodium phosphate or sodium carbonate, pH 8-9). Avoid amine-containing buffers like Tris.[15]

-

Acid for pH adjustment (for de-blocking)

-

Gel filtration or dialysis equipment.

Procedure for Blocking:

-

Dissolve the amine-containing molecule in the reaction buffer.[15]

-

Add a 5-10 fold molar excess of this compound to the solution in small aliquots to ensure it dissolves.[15]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C.[15]

-

Remove excess this compound and its hydrolysis product by gel filtration or dialysis against a suitable buffer.[15]

Procedure for Unblocking (Reversal):

-

Adjust the pH of the solution containing the citraconylated molecule to approximately 4 by adding a suitable acid.[15]

-

Incubate for at least 3 hours to overnight at 30 °C to allow for the hydrolysis of the amide bond.[15]

Hydrolysis to Citraconic Acid

Principle: The anhydride ring is opened by the nucleophilic attack of water to form the corresponding dicarboxylic acid.

Materials:

-

This compound

-

Distilled water

-

Beaker

-

Stirring apparatus

Procedure:

-

In a beaker, add a known amount of pure this compound (e.g., 22.4 g, 0.2 mole).

-

Add a slight molar excess of distilled water (e.g., 4 mL, ~0.22 mole).

-

Stir the mixture, gently warming if necessary, until a homogeneous solution is formed.

-

Cover the beaker and allow it to stand for approximately 48 hours, during which time the citraconic acid will crystallize.

-

The resulting solid can be further purified by washing with a non-polar solvent like cold benzene and drying under vacuum.

Applications in Drug Development

The unique chemical properties of this compound make it a valuable tool in drug development, particularly in the design of sophisticated drug delivery systems.

pH-Sensitive Drug Delivery

The reversible nature of the amide bond formed with amines is exploited to create pH-sensitive drug carriers.[5][16] A therapeutic agent can be conjugated to a carrier molecule via a linker containing a citraconyl-amide bond. This conjugate is stable in the bloodstream at physiological pH (~7.4). However, upon reaching the slightly acidic microenvironment of a tumor or within the acidic endosomes of cells, the amide bond is cleaved, releasing the drug at the target site.[16] This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing systemic side effects.

Safety and Handling

This compound is a reactive and moisture-sensitive chemical that should be handled with appropriate safety precautions.

-

Hazards: Causes severe skin burns and eye damage.[17][18] May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[18][19]

-

Handling: Work in a well-ventilated area, preferably under a fume hood.[17] Avoid contact with skin, eyes, and clothing.[20][21] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][21]

-

Storage: Store in a tightly closed container in a cool, dry place, away from moisture.[21]

Conclusion

This compound possesses a unique combination of physical and chemical properties that make it a valuable reagent in organic synthesis and polymer science. For drug development professionals, its most notable feature is the ability to form pH-sensitive amide linkages, offering a powerful tool for the design of targeted drug delivery systems. A thorough understanding of its reactivity, handling requirements, and the experimental protocols for its use is crucial for its effective and safe application in research and development.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. This compound for reversible blocking of primary amines [gbiosciences.com]

- 3. Enhanced combination therapy through tumor microenvironment-activated cellular uptake and ROS-sensitive drug release using a dual-sensitive nanogel - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01377H [pubs.rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Optimization of the Poly(glycerol citraconate) Synthesis Using the Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0250302) [hmdb.ca]

- 11. This compound: It's [sic] Properties and Uses - Smith-New York Company - Google Books [books.google.com]

- 12. This compound(616-02-4) IR Spectrum [m.chemicalbook.com]

- 13. Citric acid - Wikipedia [en.wikipedia.org]

- 14. Citraconic Anhydrides | C5H4O3 | CID 12012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. US3835162A - Synthesis of this compound - Google Patents [patents.google.com]

- 16. This compound 98 616-02-4 [sigmaaldrich.com]

- 17. pH-responsive charge-reversal polymer-functionalized boron nitride nanospheres for intracellular doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. This compound Protein Modification Kit [gbiosciences.com]

- 21. scispace.com [scispace.com]

Citraconic Anhydride: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, and applications of citraconic anhydride, a versatile reagent in drug development and chemical synthesis.

This technical guide provides a detailed overview of this compound, a five-membered cyclic dicarboxylic anhydride. It serves as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into its fundamental properties, synthesis protocols, and diverse applications.

Core Properties of this compound

This compound, also known as 2-methylmaleic anhydride or 3-methyl-2,5-furandione, is a colorless to pale yellow liquid at room temperature.[1][2] Its key chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 616-02-4[1][3][4][5][6] |

| Molecular Formula | C₅H₄O₃[1][4][5][6][7][8] |

| Molecular Weight | 112.08 g/mol [1][3][4][5][6][7][8] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Melting Point | 6-10 °C[3][5] |

| Boiling Point | 213-214 °C[3][5] |

| Density | 1.247 g/mL at 25 °C[3][5] |

| Refractive Index | 1.470-1.472 at 20 °C[5] |

Synthesis and Purification

This compound can be synthesized through several methods, most notably from citric acid or itaconic acid.[3][9][10] The thermal isomerization of itaconic acid anhydride is a common laboratory-scale preparation method.[9]

Experimental Protocol: Synthesis from Itaconic Anhydride

This protocol is adapted from established organic synthesis procedures.[3]

Materials:

-

Itaconic anhydride

-

Modified Claisen flask (500-cc) with a 15-cm fractionating column

-

Heating mantle

-

Distillation apparatus

-

Receiving flasks

Procedure:

-

Place 250 g of itaconic anhydride into the modified Claisen flask.

-

Heat the flask rapidly using a heating mantle to initiate distillation at atmospheric pressure.

-

Collect and discard the initial distillate that comes over below 200°C, as this fraction primarily contains water and other decomposition byproducts.

-

Collect the fraction that distills between 200-215°C. This is the crude this compound. The expected yield is approximately 170-180 g.

-

For further purification, redistill the crude product under reduced pressure. Collect the fraction boiling at 105–110°C/22 mm Hg. This will yield 155–165 g of purified this compound.

Key Applications in Research and Development

This compound's reactivity makes it a valuable tool in various scientific fields. Its applications range from polymer science to bioconjugation and drug delivery.

Polymer Chemistry

As a monomer, this compound is used in the production of various polymers, including polyesters and polyamides.[7] Its incorporation into polymer chains can enhance properties such as thermal stability and flexibility.[5]

Bioconjugation and Drug Delivery

A significant application of this compound in the life sciences is its use as a reversible blocking agent for primary amines, such as the lysine residues in proteins.[1][11] This property is particularly useful in drug delivery systems and for the stabilization of enzymes.[5][11] The reaction forms an amide linkage that is stable at neutral to alkaline pH but can be readily cleaved under mild acidic conditions (pH ~4), restoring the free amine.[1][2]

References

- 1. This compound for reversible blocking of primary amines [gbiosciences.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US2966498A - Preparation of this compound - Google Patents [patents.google.com]

- 7. News - Surprising Properties and Applications of this compound [ptgchemical.com]

- 8. US3835162A - Synthesis of this compound - Google Patents [patents.google.com]

- 9. Citraconic acid - Wikipedia [en.wikipedia.org]

- 10. Citric acid - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

Synthesis and Purification of Citraconic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Citraconic anhydride, a versatile cyclic anhydride, serves as a crucial building block in organic synthesis and polymer chemistry. Its applications range from the production of resins and polymers to its use as a reagent in the development of pharmaceuticals.[1] This guide provides an in-depth overview of the primary synthetic routes to this compound and the methodologies for its purification, tailored for professionals in research and drug development.

Synthesis of this compound

Several methods have been established for the synthesis of this compound, with the most common routes originating from readily available carboxylic acids.

Dehydration of Itaconic Acid or Itaconic Anhydride

The dehydration of itaconic acid is a widely employed method for producing this compound.[2] This process can be facilitated by heating in the presence of a catalyst to promote the isomerization and subsequent cyclization.[3]

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound from itaconic acid is described in a patented process.[2]

-

Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and a distillation apparatus, add 200 g of itaconic acid.

-

Catalyst Addition: Introduce 2 g of sodium sulfate to the itaconic acid.

-

Dehydration Reaction: Heat the mixture to 165°C at atmospheric pressure. Water will begin to distill from the reaction mixture.

-

Reaction Monitoring: Continue heating until approximately 28 ml of water has been collected.

-

Isolation: The crude this compound can be purified by vacuum distillation.

This method has been reported to yield up to 81% of this compound.[2] Variations of this process utilize other catalysts such as potassium dihydrogen phosphate, which can also provide high yields.[2]

Table 1: Synthesis of this compound via Dehydration of Itaconic Acid

| Starting Material | Catalyst | Catalyst Loading (% w/w) | Temperature (°C) | Pressure | Yield (%) | Reference |

| Itaconic Acid | Sodium Sulfate | 1 | 165 | Atmospheric | 81 | [2] |

| Itaconic Acid | Sodium Sulfate | 2 | 175 | Atmospheric | 87.2 | [2] |

| Itaconic Acid | Potassium Dihydrogen Phosphate | 5 | 170 | Atmospheric | 75 | [2] |

| Itaconic Acid | Potassium Dihydrogen Phosphate | 1 | 180 | Atmospheric | 72 | [2] |

| Itaconic Acid | Calcium | 0.5 | 120 | 0.1 MPa (reduced) | 99.3 | [4] |

Logical Relationship of the Dehydration Process:

Caption: Workflow for the synthesis of this compound from itaconic acid.

Pyrolysis of Citric Acid

The thermal decomposition of citric acid yields a mixture of itaconic and citraconic anhydrides.[5][6] This method involves heating anhydrous citric acid under reduced pressure.

Experimental Protocol:

A representative procedure for the synthesis of this compound from citric acid can be adapted from established methods for itaconic anhydride synthesis, as the two are often co-produced.[7]

-

Preparation: Place 200 g of anhydrous citric acid into a distillation flask.

-

Pyrolysis: Heat the flask rapidly over a direct flame. The distillation should be completed within 10-12 minutes.

-

Fractional Distillation: The initial distillate will contain water and other decomposition products. The fraction distilling between 200-215°C consists of this compound.[8]

-

Purification: The collected fraction can be further purified by redistillation under reduced pressure (105-110°C at 22 mmHg).[8]

Yields for this method can vary, with reports of 68-72% for the crude product and 62-66% after vacuum distillation.[8]

Table 2: Synthesis of this compound via Pyrolysis of Citric Acid

| Starting Material | Temperature (°C) | Pressure | Crude Yield (%) | Purified Yield (%) | Reference |

| Citric Acid | >175 | Atmospheric | 37-47 (as itaconic anhydride) | - | [7] |

| Itaconic Anhydride | 200-215 | Atmospheric | 68-72 | 62-66 | [8] |

Experimental Workflow for Pyrolysis:

Caption: Pyrolysis of citric acid for this compound synthesis.

Purification of this compound

The primary impurity in crude this compound is often the corresponding citraconic acid, formed by hydrolysis.[9] Purification is therefore a critical step to obtain a high-purity product suitable for sensitive applications.

Vacuum Distillation

Vacuum distillation is the most effective and commonly cited method for purifying this compound.[2][8] By reducing the pressure, the boiling point of the anhydride is lowered, preventing thermal decomposition.

Experimental Protocol:

-

Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry to prevent hydrolysis.

-

Distillation: Heat the crude this compound gently under reduced pressure. The pure anhydride will distill, leaving behind less volatile impurities.

-

Collection: Collect the fraction that distills at the appropriate temperature and pressure (e.g., 105-110°C at 22 mmHg).[8]

Table 3: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 6-10 °C | [9] |

| Boiling Point | 213-214 °C (at atmospheric pressure) | [9] |

| Boiling Point | 105-110 °C (at 22 mmHg) | [8] |

| Density | 1.247 g/mL (at 25 °C) | [9] |

Crystallization

Crystallization can also be employed for purification, particularly for removing small amounts of impurities. The choice of solvent is critical for successful crystallization.

General Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

Cooling: Allow the solution to cool slowly and undisturbed. Crystals of pure this compound should form.

-

Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Chemical Purification

For instances where hydrolysis to citraconic acid is a significant issue, a chemical purification step can be implemented.

Experimental Protocol:

-

Anhydride Treatment: Reflux the crude this compound with acetic anhydride for 30 minutes. This will convert any citraconic acid back to the anhydride.[9]

-

Solvent Removal: Evaporate the excess acetic anhydride.

-

Vacuum Distillation: Distill the residue under vacuum to obtain the pure this compound.[9]

Purification Workflow:

Caption: Decision workflow for the purification of this compound.

Spectroscopic Data

Confirmation of the identity and purity of the synthesized this compound can be achieved through various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 2.2 (s, 3H, CH₃), 6.4 (q, 1H, =CH) | [10][11] |

| ¹³C NMR (CDCl₃) | δ (ppm): 10.5 (CH₃), 128.5 (=CH), 146.5 (=C-CH₃), 163.5 (C=O), 166.0 (C=O) | [12] |

| IR (Neat) | ν (cm⁻¹): ~1850, 1780 (C=O stretch, anhydride) | [13] |

This guide provides a comprehensive overview of the key methodologies for the synthesis and purification of this compound, offering valuable experimental details and data for researchers and professionals in the field. The selection of the most appropriate method will depend on factors such as the available starting materials, desired scale, and required purity of the final product.

References

- 1. News - Surprising Properties and Applications of this compound [ptgchemical.com]

- 2. US2966498A - Preparation of this compound - Google Patents [patents.google.com]

- 3. US8273903B2 - Method for preparing the this compound and method for isomerizing/dehydrating itaconic acid - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. US2258947A - Production of itaconic and citraconic anhydrides - Google Patents [patents.google.com]

- 6. Citraconic acid - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cas 616-02-4,this compound | lookchem [lookchem.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound(616-02-4) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Citraconic Anhydrides | C5H4O3 | CID 12012 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Reversible Reaction of Citraconic Anhydride with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citraconic anhydride is a versatile reagent widely employed in chemical biology, proteomics, and drug development for the reversible modification of primary amines, particularly the ε-amino group of lysine residues in proteins. This technical guide provides a comprehensive overview of the core principles governing the reaction of this compound with primary amines, including its mechanism, pH-dependent kinetics, and practical applications. Detailed experimental protocols, quantitative data, and visual representations of the reaction and its utility are presented to equip researchers with the knowledge to effectively utilize this valuable chemical tool.

Introduction

The ability to selectively and reversibly modify proteins is a cornerstone of modern biochemical research and therapeutic development. This compound (2-methylmaleic anhydride) has emerged as a powerful tool for this purpose, offering a straightforward and efficient method for the temporary blocking of primary amino groups. The reaction is characterized by the formation of a stable amide linkage at neutral to alkaline pH, which can be readily cleaved under mild acidic conditions to regenerate the original amine.[1][2] This pH-sensitive reversibility is the key feature that underpins its broad utility in various applications, from proteomics research to the design of sophisticated drug delivery systems.

This guide will delve into the fundamental chemistry of the this compound-amine reaction, provide quantitative insights into its behavior, and offer detailed protocols for its practical implementation.

The Core Reaction: Mechanism and pH Dependence

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a citraconamic acid derivative, which is an amide.[3]

Key Characteristics of the Reaction:

-

Formation of a Stable Amide Bond: At neutral to alkaline pH (typically pH 7-9), the reaction is highly efficient, resulting in the formation of a stable amide bond.[4]

-

Introduction of a Carboxyl Group: The ring-opening reaction introduces a new carboxyl group, which imparts a negative charge to the modified amine at physiological pH. This charge reversal is a significant feature that can be exploited in various applications.

-

pH-Dependent Reversibility: The resulting citraconyl-amide bond is stable at neutral and alkaline pH but undergoes rapid hydrolysis at mildly acidic pH (typically pH 3-5).[2][5] This hydrolysis regenerates the free amine and releases citraconic acid.

Quantitative Data

The following tables summarize the available quantitative and semi-quantitative data for the reaction of this compound with primary amines. It is important to note that specific rate constants for the forward reaction (citraconylation) are not widely reported in the literature under a variety of conditions. The reaction is generally considered to be rapid and high-yielding under optimal conditions. More quantitative data is available for the reverse reaction (hydrolysis).

Table 1: Reaction Conditions for Citraconylation of Primary Amines

| Parameter | Recommended Value/Range | Notes |

| pH | 7.0 - 9.0 | Optimal for efficient reaction with unprotonated primary amines.[4] |

| Temperature | Room Temperature (20-25 °C) | Mild conditions are generally sufficient. |

| Molar Excess of Anhydride | 5 - 100 fold | The required excess depends on the specific protein and desired degree of modification.[6][7] |

| Reaction Time | 1 - 2 hours | Generally sufficient for near-complete modification.[7] |

| Typical Buffers | Phosphate, Borate, Bicarbonate | Buffers should be free of primary amines (e.g., Tris).[7] |

Table 2: Hydrolysis (De-citraconylation) Conditions and Kinetics

| Parameter | Recommended Value/Range | Notes |

| pH | 3.0 - 5.0 | Mild acidic conditions favor rapid hydrolysis.[2][5] |

| Temperature | 20 - 37 °C | Incubation at slightly elevated temperatures can accelerate the reaction. |

| Reaction Time | 1 - 16 hours | Time required for complete deprotection depends on pH and temperature. |

| Half-life at pH 3-5 | Minutes to a few hours | The hydrolysis follows pseudo-first-order kinetics.[8] |

Table 3: Reported Yields and Modification Levels

| Application | Molar Excess of Anhydride | Modification/Yield | Reference |

| Modification of α-crystallin | 2 equivalents per lysine | 24% of lysine residues modified | [6] |

| Modification of α-crystallin | 100 equivalents per lysine | 98% modification | [6] |

| General Protein Modification | Not specified | Isolated yields typically 40-80% | [9] |

| Proinsulin Modification | 3.0 g per g of protein | Reduction of des-threonine insulin from 13.5% to 1.0% | [10] |

Experimental Protocols

General Protocol for Reversible Modification of a Protein

This protocol provides a general framework for the citraconylation and de-citraconylation of a protein. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Quenching Buffer (e.g., 1 M hydroxylamine, pH 8.5, optional)

-

Acidic Buffer for reversal (e.g., 0.1 M sodium citrate, pH 4.0)

-

Desalting column or dialysis tubing

Procedure: Citraconylation

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in an amine-containing buffer (e.g., Tris), exchange it with the Reaction Buffer using a desalting column or dialysis.

-

Reagent Preparation: Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.

-

Reaction: While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution in small aliquots.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

-

Quenching (Optional): To quench any unreacted this compound, add a small volume of Quenching Buffer and incubate for a further 15-30 minutes.

-

Purification: Remove excess reagents and byproducts by gel filtration (desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Procedure: De-citraconylation (Reversal)

-

Buffer Exchange: Exchange the citraconylated protein into the Acidic Buffer using a desalting column or dialysis.

-

Incubation: Incubate the protein solution at room temperature or 37°C for 2-16 hours. The optimal time should be determined empirically.

-

Neutralization: After the desired incubation time, the pH can be readjusted to neutral by adding a suitable buffer.

-

Analysis: Confirm the removal of the citraconyl groups by methods such as mass spectrometry or gel electrophoresis.

Protocol for Citraconylation of Peptides for Mass Spectrometry Analysis

This protocol is adapted for proteomics workflows where reversible modification of lysine residues is used to control tryptic digestion.[1]

Materials:

-

Peptide mixture or protein digest

-

Triethylammonium bicarbonate (TEAB) buffer (e.g., 100 mM, pH 8.5)

-

This compound

-

Formic acid

Procedure:

-

Sample Preparation: Dissolve the lyophilized peptide mixture in TEAB buffer.

-

Citraconylation: Add a 100-fold molar excess of this compound (relative to the estimated amount of primary amines) to the peptide solution.

-

Incubation: Incubate at room temperature for 1 hour.

-

Trypsin Digestion (if starting with protein): If modifying a whole protein, proceed with trypsin digestion according to standard protocols. The citraconylated lysines will be protected from cleavage.

-

De-citraconylation: Prior to mass spectrometry analysis, acidify the sample to pH 2-3 with formic acid.

-

Incubation: Incubate at room temperature for at least 3 hours to ensure complete removal of the citraconyl groups.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Visualizations

Reaction Mechanism

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for Reversible Protein Modification

References

- 1. Citraconylation--a simple method for high protein sequence coverage in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for reversible blocking of primary amines [gbiosciences.com]

- 3. Reactions of Lysine [employees.csbsju.edu]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The reaction of this compound with bovine alpha-crystallin lysine residues. Surface probing and dissociation-reassociation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Direct Cytosolic Delivery of Citraconylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of citraconylation on enzymatic modification of human proinsulin using trypsin and carboxypeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis Rate of Citraconic Anhydride at Different pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconic anhydride, also known as 2-methylmaleic anhydride, is a versatile reagent widely employed in bioconjugation, drug delivery, and polymer chemistry. Its utility often stems from the pH-sensitive nature of the bonds it forms. The hydrolysis of the anhydride ring and the subsequent stability of the resulting citraconyl derivatives are critically dependent on the pH of the surrounding environment. This technical guide provides a comprehensive overview of the hydrolysis rate of this compound at different pH values, detailing the underlying mechanisms, experimental methodologies, and quantitative data to inform its application in research and development.

This compound's reactivity is centered on its strained five-membered ring containing two carbonyl groups. This structure is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of citraconic acid. The rate of this hydrolysis is significantly influenced by pH, exhibiting distinct kinetics in acidic, neutral, and alkaline conditions. Understanding these kinetics is paramount for controlling reaction outcomes, ensuring the stability of modified molecules, and designing pH-responsive systems.

Hydrolysis Mechanisms

The hydrolysis of this compound proceeds through different mechanisms depending on the pH of the solution. These mechanisms dictate the rate of the reaction and the nature of the intermediates formed.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is catalyzed by protons (H⁺). The reaction is initiated by the protonation of one of the carbonyl oxygen atoms, which increases the electrophilicity of the adjacent carbonyl carbon. This is followed by a nucleophilic attack by a water molecule.

Figure 1: General workflow for acid-catalyzed hydrolysis of this compound.

Neutral Hydrolysis

Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis is accelerated by the presence of hydroxide ions (OH⁻), which are stronger nucleophiles than water. The hydroxide ion directly attacks a carbonyl carbon, leading to a rapid ring-opening to form the carboxylate.

Figure 2: General workflow for base-catalyzed hydrolysis of this compound.

pH-Dependent Stability of Citraconyl-Amide Bonds

In many applications, particularly in bioconjugation and drug delivery, this compound is reacted with primary amines (e.g., lysine residues on proteins) to form a citraconyl-amide bond. The stability of this amide bond is also highly pH-dependent and its hydrolysis back to the free amine and citraconic acid is a key feature of its utility as a reversible linker.

The hydrolysis of the citraconyl-amide bond is significantly accelerated under mildly acidic conditions (pH 4-5.5). This is attributed to intramolecular catalysis by the adjacent carboxylic acid group that is formed upon the initial reaction of the anhydride with the amine. The protonated carboxylic acid group can protonate the amide nitrogen, facilitating the nucleophilic attack by water and subsequent cleavage of the C-N bond.

Figure 3: Logical relationship of pH and citraconyl-amide bond stability.

Quantitative Data on Hydrolysis

While a comprehensive pH-rate profile for the hydrolysis of this compound itself is not extensively documented in peer-reviewed literature, the stability of the resulting citraconyl-amide linkage provides strong indirect evidence for the anhydride's reactivity at different pH values. The conditions required to cleave the amide bond reflect the conditions under which the parent anhydride would be least stable (i.e., most reactive towards hydrolysis).

| pH Range | Stability of Citraconyl-Amide Bond | Implied Hydrolysis Rate of this compound | Reference |

| < 4 | Labile | Very Fast | General knowledge from protein chemistry |

| 4 - 5.5 | Labile (hydrolysis occurs within hours) | Fast | |

| 7.4 | Stable (stable for weeks) | Slow | |

| > 7 | Stable | Slow to Moderate (Base catalysis can occur) | General knowledge from organic chemistry |

Table 1: Qualitative Hydrolysis and Stability Data for Citraconyl Derivatives.

For a closely related compound, maleic anhydride, the following quantitative data on hydrolysis in neutral water is available:

| Compound | Temperature (°C) | Half-life (t₁⸝₂) | Rate Constant (k) |

| Maleic Anhydride | 25 | ~22 seconds | Not specified |

Table 2: Hydrolysis Data for Maleic Anhydride in Neutral Water.

Experimental Protocols

The study of anhydride hydrolysis kinetics typically involves monitoring the disappearance of the anhydride or the appearance of the corresponding dicarboxylic acid over time. Several analytical techniques can be employed for this purpose.

General Experimental Workflow for Kinetic Studies

Figure 4: A generalized experimental workflow for studying hydrolysis kinetics.

Spectroscopic Methods (UV-Vis or NMR)

Protocol:

-

Preparation of Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

-

Instrument Setup: Equilibrate the buffer solution in a cuvette or NMR tube inside the spectrophotometer or NMR spectrometer, respectively, at a constant temperature.

-

Initiation of Reaction: Inject a small, known concentration of this compound into the buffer solution at time zero.

-

Data Acquisition:

-

UV-Vis: Monitor the change in absorbance at a wavelength where the anhydride and the acid have different extinction coefficients.

-

NMR: Acquire spectra at regular time intervals and monitor the disappearance of the anhydride peaks and the appearance of the citraconic acid peaks.

-

-

Data Analysis: Plot the concentration of the anhydride (or the change in absorbance) versus time. Fit the data to the appropriate integrated rate law (typically pseudo-first-order) to determine the observed rate constant (k_obs) at each pH.

Titration Methods

Protocol:

-

Reaction Setup: In a thermostated reaction vessel, add a known amount of this compound to a stirred buffer solution of a specific pH.

-

Sampling: At various time points, withdraw aliquots of the reaction mixture.

-

Quenching (optional): The reaction in the aliquot can be quenched by rapid cooling or by adding a reagent that reacts with the remaining anhydride.

-

Titration: Titrate the aliquot with a standardized base (e.g., NaOH) to determine the concentration of the formed citraconic acid.

-

Data Analysis: Plot the concentration of citraconic acid versus time to determine the initial rate of reaction. From this, the rate constant can be calculated.

Conclusion

The hydrolysis of this compound is a pH-dependent process that is fundamental to its diverse applications. While direct, comprehensive kinetic data for the anhydride itself across a wide pH range is limited in the public domain, the well-documented pH-lability of its amide derivatives provides a strong basis for understanding its stability. The anhydride is highly reactive and hydrolyzes rapidly under acidic conditions, while exhibiting greater stability in neutral to alkaline environments. This pH-triggered reactivity allows for the design of intelligent drug delivery systems, reversible protein modifications, and other advanced materials. For precise control in specific applications, it is recommended that researchers conduct kinetic studies under their specific experimental conditions, using the methodologies outlined in this guide.

An In-depth Technical Guide to the Solubility of Citraconic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of citraconic anhydride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound (also known as 2-methylmaleic anhydride) is a cyclic anhydride that serves as a versatile reagent in organic synthesis.[1] It is a colorless to very slightly yellow liquid at room temperature.[1][2] Its reactivity, particularly towards nucleophiles, makes it a valuable building block for the synthesis of various organic molecules, including polymers and resins.[3] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.

Solubility Profile of this compound

This compound is generally soluble in several common organic solvents. The available data is primarily qualitative. The principle of "like dissolves like" suggests that as a polar aprotic molecule, it will exhibit good solubility in polar organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Classification | Solvent | Solubility |

| Alcohols | Ethanol | Soluble[4][5] |

| Methanol | Slightly Soluble[1] | |

| Ethers | Diethyl Ether | Soluble[4][5] |

| Ketones | Acetone | Soluble[4] |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble[1] |

Note: "Soluble" indicates that the substance dissolves, but specific concentrations are not provided in the cited sources. "Slightly Soluble" suggests a lower degree of solubility.

This compound decomposes in water.[1][5]

Experimental Protocol for Determining Quantitative Solubility

To obtain precise quantitative solubility data, the following experimental protocol, adapted from general methods for determining the solubility of substances, is recommended.[6][7] This protocol is based on the equilibrium shake-flask method, a widely accepted technique for solubility determination.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: In a series of vials, add an excess amount of this compound to a known volume of the temperature-equilibrated solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved solute settle. For a more complete separation, centrifuge the vials at a controlled temperature.[7]

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. Immediately filter the solution using a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[7]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.[7] A calibration curve should be prepared using standard solutions of this compound of known concentrations.[7]

-

Data Reporting: The solubility is calculated from the concentration of the saturated solution and is typically reported in units such as g/100 mL, mg/mL, or molarity (mol/L) at the specified temperature.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity: As a polar molecule, this compound is more likely to dissolve in polar solvents. The principle of "like dissolves like" is a key guiding concept.[7]

-

Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

While quantitative solubility data for this compound is not widely published, its qualitative solubility in common organic solvents like alcohols, ethers, and ketones is established.[4] For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for determination. Researchers and drug development professionals are encouraged to perform these measurements under their specific experimental conditions to ensure accuracy and reproducibility.

References

- 1. This compound | 616-02-4 [chemicalbook.com]

- 2. This compound, 616-02-4 [thegoodscentscompany.com]

- 3. News - Surprising Properties and Applications of this compound [ptgchemical.com]

- 4. Citraconic Anhydrides | C5H4O3 | CID 12012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

Citraconic anhydride safety and handling precautions

An In-depth Technical Guide to Citraconic Anhydride: Safety and Handling

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. It covers toxicological data, exposure controls, emergency procedures, and handling protocols to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2][3] It is an organic compound that is moisture-sensitive and soluble in alcohol, ether, and acetone.[1][4]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄O₃ | [3][5][6] |

| Molecular Weight | 112.08 g/mol | [4][5] |

| CAS Number | 616-02-4 | [1][5] |

| Appearance | Colorless to light yellow liquid | [1][2][3][7] |

| Melting Point | 6 - 10 °C (42.8 - 50 °F) | [2][3][5][6] |

| Boiling Point | 213 - 214 °C (415.4 - 417.2 °F) | [2][3][5][6] |

| Density | ~1.247 g/cm³ at 25 °C | [3][5][6] |

| Vapor Density | 3.87 (Air = 1.0) | [6] |

| Vapor Pressure | 1.3 hPa @ 47 °C | [2] |

| Flash Point | 101 °C (213.8 °F) | [1][2][5][6] |

| Stability | Stable under normal conditions; moisture sensitive.[1][2][8] |

Hazard Identification and Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard. It is corrosive and can cause severe skin burns and eye damage.[1][2][5][6][9] It is also recognized as a skin and respiratory sensitizer, which may lead to allergic reactions upon re-exposure.[1][2][5]

| Classification | Category | Hazard Statement |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[2][4] |

| Skin Corrosion/Irritation | Category 1B / 1C | Causes severe skin burns and eye damage.[2][4][5] |

| Serious Eye Damage | Category 1 | Causes serious eye damage.[2][6][10] |

| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][5][9] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[2][4][5][9] |

Hazard Ratings:

-

NFPA Rating: Health: 3; Flammability: 1; Instability: 1.[1]

-

HMIS Rating: Health: 2; Flammability: 1; Physical Hazard: 1.[11]

Experimental Protocols and Toxicological Data

Toxicological studies have demonstrated the corrosive and sensitizing properties of this compound. While detailed experimental methodologies are not fully available, summaries of key findings are provided below.

3.1 Cited Experimental Protocols

-

Eye Irritation Study (Rabbit): In a cited study, full-strength this compound was applied via a drop to rabbit eyes. The resulting severe injury was comparable to that caused by acetic acid.[1][4]

-

Skin Sensitization Study (Guinea Pig): The skin sensitization potential was evaluated in guinea pigs. In this study, this compound was observed to sensitize 3 out of 10 of the animals tested.[1][4]

3.2 Acute Toxicity Data

| Route | Species | LD50 Value | Source(s) |

| Oral | Rat | 2600 mg/kg | [1][6] |

| Dermal | Rabbit | 218 mg/kg | [1][6] |

| Dermal | Guinea Pig | 1 mL/kg | [1][7] |

Carcinogenicity: this compound is not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.[1][5][10]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk. A general workflow for safely handling this compound is outlined below.

Caption: General workflow for safely handling this compound.

Key Handling Precautions:

-

Use with adequate ventilation, preferably in a chemical fume hood.[1][5][11]

-

Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1][2]

-

Wash hands thoroughly after handling.[1][5] Contaminated work clothing should not be allowed out of the workplace.[5]

-

Do not eat, drink, or smoke when using this product.

Storage Conditions:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

-

Keep containers tightly closed to protect from moisture.[1][2][11] The material is moisture sensitive and decomposes in water.[1][4]

-

Store in a corrosives area and ensure containers are locked up.[2][5]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

-

Engineering Controls: Facilities must be equipped with an eyewash station and a safety shower.[1][8] Use adequate ventilation to keep airborne concentrations low.[1]

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[1] Tight-sealing safety goggles are recommended.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5][8]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA-approved respirator.[1][8] Positive-pressure supplied-air respirators may be required for high concentrations.

First Aid Measures

Immediate medical attention is required for any exposure. First aiders should wear appropriate PPE to avoid self-contamination.

Caption: First aid procedures for this compound exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[1] Keep the eye wide open while rinsing and seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention.[1]

-

Inhalation: Remove the victim to fresh air.[1] If the person is not breathing, provide artificial respiration.[1] If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water and have the conscious person drink plenty of water.[1] Never give anything by mouth to an unconscious person and call a physician or poison control center immediately.[1]

Fire Fighting and Accidental Release Measures

7.1 Fire Fighting

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1][2][5] Note that water or foam may cause frothing.[1]

-

Specific Hazards: The substance is combustible.[9][10] Vapors are heavier than air and may spread along floors, and forms explosive mixtures with air on intense heating.[9][10][12] Hazardous combustion products include carbon oxides.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved) and full protective gear.[1][12]

7.2 Accidental Release Measures

In case of a spill, a systematic response is required to ensure safety and containment.

Caption: Emergency response workflow for an accidental release.

-

Personal Precautions: Use personal protective equipment as required.[13] Evacuate personnel to safe areas and ensure adequate ventilation.[5][9][10] Avoid contact with the substance and do not breathe vapors.[9][10]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[1][13]

-

Methods for Cleaning Up: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][2][5] Collect the material and place it into a suitable, labeled container for disposal.[1][2]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Citraconic Anhydrides | C5H4O3 | CID 12012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound, 616-02-4 [thegoodscentscompany.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cn.canbipharm.com [cn.canbipharm.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

Unveiling Citraconic Anhydride: A Journey Through its Discovery and Chemical Landscape

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and chemical properties of citraconic anhydride is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the compound's origins, from its initial discovery through the thermal decomposition of citric acid to the elucidation of its structure and the development of various synthetic methodologies.

This technical guide offers a meticulously researched historical narrative, complemented by detailed experimental protocols for key syntheses, a thorough compilation of its physicochemical properties, and a discussion of its significant chemical reactions. The information is presented in a clear and accessible format, featuring structured data tables for easy comparison and illustrative diagrams generated using Graphviz to visualize complex chemical pathways and experimental workflows.

A Historical Perspective: From "Pyrocitric Acid" to a Defined Chemical Entity

The story of this compound is intrinsically linked to the study of the thermal decomposition of citric acid, a process that dates back to at least 1836. Early investigations into the distillation of citric acid yielded a mixture of acidic compounds collectively termed "pyrocitric acids."[1] This mixture was later found to be composed of three isomers: itaconic acid, mesaconic acid, and the compound of interest, citraconic acid. The challenge for 19th-century chemists was to separate and characterize these closely related substances.

The initial preparations involved the dry distillation of citric acid, which primarily produced itaconic anhydride, the less thermodynamically stable isomer.[1] It was discovered that upon heating, itaconic anhydride readily isomerizes to the more stable this compound. This isomerization became a key step in the isolation and production of this compound.

Physicochemical Characteristics

A comprehensive summary of the physical and chemical properties of this compound is presented below, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄O₃ | [2][3] |

| Molecular Weight | 112.08 g/mol | [2][4] |

| Appearance | Colorless to slightly yellow, clear liquid | [2][3] |

| Melting Point | 6-10 °C | [2][3] |

| Boiling Point | 213-214 °C | [2][3][5] |

| Density | 1.247 g/mL at 25 °C | [2][3][5] |

| Refractive Index | 1.471 at 20 °C | [2][5] |

| Solubility | Soluble in alcohol, ether, acetone | |

| Vapor Density | 4 (vs air) | [2][5] |

Key Synthetic Methodologies: Experimental Protocols

This section details the seminal experimental procedures for the synthesis of this compound, providing a glimpse into the evolution of its preparation.

Preparation from Itaconic Anhydride (Isomerization)

This method, a classic procedure, relies on the thermal isomerization of itaconic anhydride.